molecular formula C26H28ClN3O2S2 B2480723 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride CAS No. 1330303-82-6

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride

Cat. No. B2480723
CAS RN: 1330303-82-6
M. Wt: 514.1
InChI Key: UQZVMJNGAALRIN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its anti-tubercular properties . Tetrahydrothieno[2,3-c]pyridin-2-yl is a heterocyclic compound, but specific information about this moiety is limited.


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its functional groups and conditions under which it’s subjected. Benzothiazole derivatives have been synthesized through various reactions .

Scientific Research Applications

Anticancer Properties

The compound’s unique structure suggests potential anticancer activity. Researchers have investigated its effects on various cancer cell lines. Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

Anti-Inflammatory Activity

In vitro experiments have demonstrated that this compound possesses anti-inflammatory properties. It could potentially modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs. Researchers are actively exploring its effects on inflammatory markers and immune responses .

Antiviral Applications

Given the importance of antiviral agents, scientists have examined whether this compound exhibits any antiviral activity. Although specific results are not yet available, its structural motifs suggest potential interactions with viral proteins. Further studies are warranted to assess its effectiveness against specific viruses .

Neuroprotective Effects

The compound’s thiazole and quinoline moieties hint at possible neuroprotective properties. Researchers are investigating its impact on neuronal cells, aiming to uncover its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Potential

Thiazole-containing compounds often display antimicrobial activity. While data on this specific compound are limited, its structural resemblance to known antimicrobial agents warrants further exploration. Researchers are evaluating its effects against bacteria, fungi, and other pathogens .

Cardiovascular Applications

Functionalized quinolines have been associated with cardiovascular benefits. This compound’s quinoline core might contribute to vasodilation, antiplatelet effects, or other cardiovascular actions. Ongoing studies aim to validate its potential therapeutic role in heart-related conditions .

Antitubercular Activity

Recent advances in benzothiazole-based compounds have highlighted their antitubercular properties. While direct evidence for this specific compound is scarce, its structural similarity to known antitubercular agents suggests potential efficacy. Researchers are assessing its inhibitory effects against Mycobacterium tuberculosis .

Cytotoxicity and Antiproliferative Effects

In vitro evaluations have revealed cytotoxicity and antiproliferative effects of related compounds. Researchers are investigating whether this compound shares similar properties. Its potential impact on cancer cell growth and viability remains an active area of study .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2.ClH/c1-4-31-18-11-9-17(10-12-18)24(30)28-26-23(25-27-20-7-5-6-8-21(20)32-25)19-13-14-29(16(2)3)15-22(19)33-26;/h5-12,16H,4,13-15H2,1-3H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZVMJNGAALRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride

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